molecular formula C20H20ClN3O B2935271 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 385786-24-3

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2935271
CAS No.: 385786-24-3
M. Wt: 353.85
InChI Key: GNYKRFMRORNYNK-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound known for its versatile applications in various scientific fields. Its unique structure, which includes a quinoline backbone and a phenylpiperazine moiety, makes it a valuable compound in medicinal chemistry, drug discovery, and biological studies.

Properties

IUPAC Name

5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKRFMRORNYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a chlorinating agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts like hydrochloric acid (HCl) are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

    Drug Discovery: The compound serves as a lead molecule in the discovery of drugs targeting various diseases.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: Similar structure but with a nitro group instead of a chlorine atom.

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a methylpiperidine moiety instead of a phenylpiperazine moiety

Uniqueness

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of a quinoline backbone and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core with a chloro substituent at the 5-position and a hydroxyl group at the 8-position, along with a phenylpiperazine moiety. Its molecular formula is C21H21ClN2O, and it has a molecular weight of 352.9 g/mol. The unique structural features contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer effects.
  • Metal Ion Chelation : It has the ability to chelate metal ions, which can enhance its efficacy against cancer cells by disrupting metal-dependent enzymatic processes.
  • Targeting Multidrug Resistance : Studies suggest that this compound may effectively target multidrug-resistant cancer cells, making it a promising candidate for further drug development.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Target IC50 Values Reference
AnticancerHCT116 (colon cancer)12.50 µM
AnticancerMCF7 (breast cancer)3.79 µM
AntimicrobialVarious bacterial strainsVariable
Aurora-A Kinase InhibitionCancer cell lines0.16 ± 0.03 µM

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against HCT116 and MCF7 cells with IC50 values indicating potent activity. The mechanism was attributed to apoptosis induction through DNA damage and cell cycle arrest.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The results indicated that it exhibited notable antibacterial effects, potentially due to its ability to disrupt bacterial DNA synthesis.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. The presence of both the chloro group and the piperazine moiety has been shown to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

Compound Name Structural Features Biological Activity
5-Chloro-7-[4-methylpiperidin–1–yl)methyl]quinolin–8–olSimilar quinoline coreModerate anticancer activity
5-(4-Pheynlpiperazin–1–yl)methyl)quinolin–8–olLacks pyridine moietyFocus on piperazine interaction
7-Morpholinomethyl–8-hydroxyquinolineMorpholine instead of piperazineDistinct mechanism affecting activity

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